molecular formula C23H27NO B15162084 Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- CAS No. 144068-32-6

Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-

Cat. No.: B15162084
CAS No.: 144068-32-6
M. Wt: 333.5 g/mol
InChI Key: YOTNUCOJHZBCRU-UHFFFAOYSA-N
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Description

Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- is a complex organic compound with a unique structure that combines a biphenyl group, a cyclopropylmethyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- typically involves multiple steps, starting with the preparation of the biphenyl and piperidinyl intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Acetophenone, 4’-phenyl-
  • p-Phenylacetophenone
  • Ketone, 4-biphenylyl methyl
  • 4-Acetylbiphenyl
  • 4-Biphenylyl methyl ketone

Uniqueness

Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of various complex molecules.

Properties

CAS No.

144068-32-6

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C23H27NO/c25-23(16-18-12-14-24(15-13-18)17-19-6-7-19)22-10-8-21(9-11-22)20-4-2-1-3-5-20/h1-5,8-11,18-19H,6-7,12-17H2

InChI Key

YOTNUCOJHZBCRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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